molecular formula C18H15N3O3S2 B11680916 (5Z)-5-[4-(dimethylamino)benzylidene]-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[4-(dimethylamino)benzylidene]-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11680916
M. Wt: 385.5 g/mol
InChI Key: UMIZUDJZBHTQRN-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-[4-(dimethylamino)benzylidene]-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the thiazolidinone family This class of compounds is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(dimethylamino)benzylidene]-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine, in an ethanol solvent. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(dimethylamino)benzylidene]-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted thiazolidinones with different functional groups.

Scientific Research Applications

(5Z)-5-[4-(dimethylamino)benzylidene]-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent against various pathogens.

    Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines and inducing apoptosis.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(dimethylamino)benzylidene]-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. In cancer cells, it may induce apoptosis by activating caspases and other pro-apoptotic proteins, thereby inhibiting cell proliferation and promoting cell death.

Comparison with Similar Compounds

(5Z)-5-[4-(dimethylamino)benzylidene]-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:

  • 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
  • 5-(4-chlorobenzylidene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one
  • 5-(3,4-dimethoxybenzylidene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one

These compounds share a similar thiazolidinone core but differ in their substituents, which can significantly influence their biological activities and chemical reactivity. The unique combination of dimethylamino and nitrophenyl groups in This compound

Properties

Molecular Formula

C18H15N3O3S2

Molecular Weight

385.5 g/mol

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15N3O3S2/c1-19(2)13-8-6-12(7-9-13)10-16-17(22)20(18(25)26-16)14-4-3-5-15(11-14)21(23)24/h3-11H,1-2H3/b16-10-

InChI Key

UMIZUDJZBHTQRN-YBEGLDIGSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.